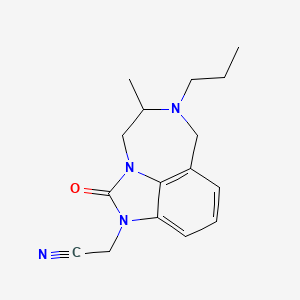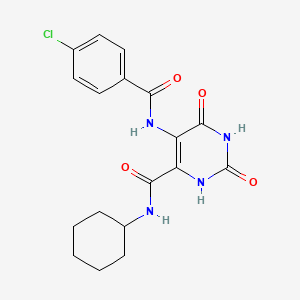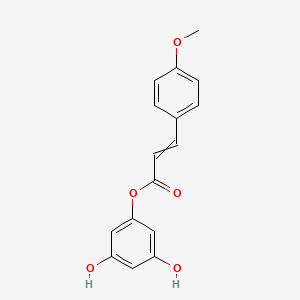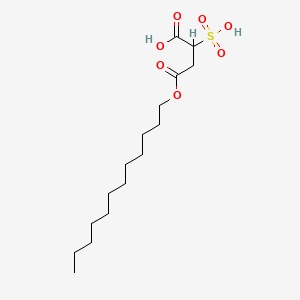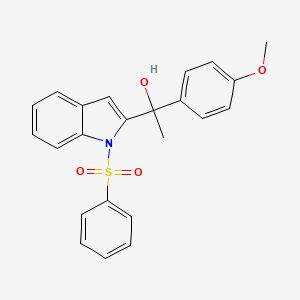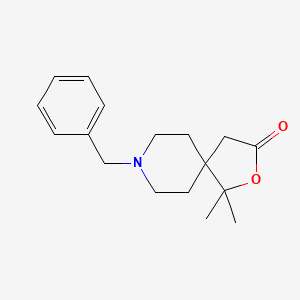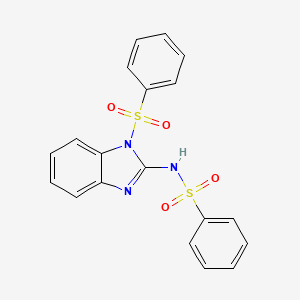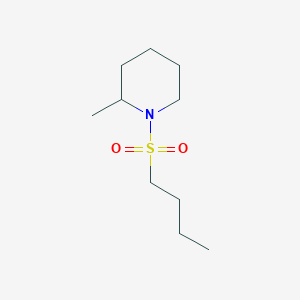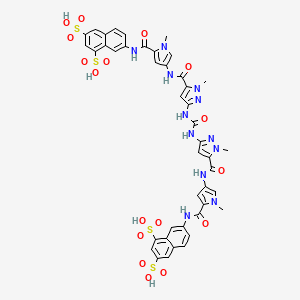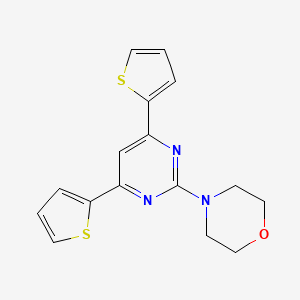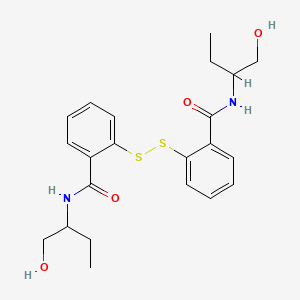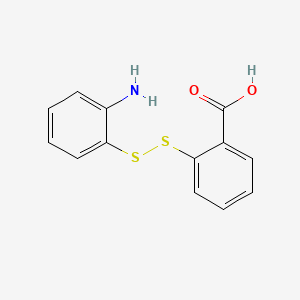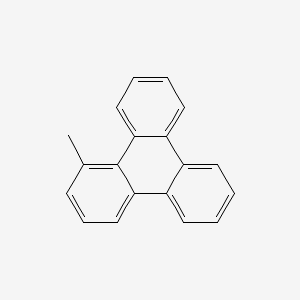
1-Methyltriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyltriphenylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a triphenylene core with a methyl group attached to one of the benzene rings. This compound is known for its planar structure and delocalized π-electron system, which contributes to its unique chemical properties .
Preparation Methods
1-Methyltriphenylene can be synthesized through various methods. One common synthetic route involves the reaction of diphenyleneiodonium trifluoromethanesulfonate with 2-chloro-3-methylbenzoic acid. This reaction typically requires the presence of a palladium catalyst and potassium carbonate in 1-methyl-pyrrolidin . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyltriphenylene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially hydrogenated products.
Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include palladium catalysts, potassium carbonate, and various solvents like dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyltriphenylene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research has explored its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: While not widely used in medicine, its derivatives are studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Methyltriphenylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of materials and affect their performance in various applications. The pathways involved include the formation of intermolecular π-π stacking, which enhances electron mobility and stability .
Comparison with Similar Compounds
1-Methyltriphenylene can be compared with other polycyclic aromatic hydrocarbons, such as:
Triphenylene: Lacks the methyl group, resulting in different electronic properties.
Phenanthrene: Has a different arrangement of benzene rings, leading to distinct chemical behavior.
Chrysene: Contains four fused benzene rings, similar to triphenylene but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields .
Properties
CAS No. |
41637-89-2 |
|---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-methyltriphenylene |
InChI |
InChI=1S/C19H14/c1-13-7-6-12-18-16-9-3-2-8-14(16)15-10-4-5-11-17(15)19(13)18/h2-12H,1H3 |
InChI Key |
DUFXBFANDZVWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C4=CC=CC=C4C2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


